Titanium trioxide

Overview

Description

Titanium trioxide, formally known as dithis compound (Ti₂O₃), is a titanium oxide compound where titanium exhibits a +3 oxidation state . It is distinct from the more common titanium dioxide (TiO₂, +4 oxidation state) and titanium monoxide (TiO, +2 oxidation state). Key identifiers and properties include:

- Synonyms: Titanium(III) oxide, Titanium Black .

- Chemical formula: Ti₂O₃ .

- Appearance: Typically a black or dark-colored solid, contrasting with the white pigment properties of TiO₂ .

- Molecular structure: Comprises two titanium atoms bonded to three oxygen atoms, forming a crystalline lattice .

Ti₂O₃ is less studied than TiO₂ but finds niche applications in conductive ceramics and electronic materials due to its semiconducting properties .

Preparation Methods

Thermal Decomposition Methods

Thermal decomposition remains one of the most straightforward approaches for synthesizing titanium trioxide. This method involves the controlled heating of titanium-containing precursors in oxidative or inert atmospheres to facilitate phase transformation.

Precursor Selection and Calcination Dynamics

Common precursors include titanium hydroxides, oxalates, or sulfates. For example, the calcination of titanium hydroxide (Ti(OH)₄) at 400–600°C in an oxygen-rich environment yields TiO₃ through intermediate oxyhydroxide phases . The decomposition pathway can be summarized as:

The calcination temperature critically influences crystallinity. Lower temperatures (≤500°C) produce amorphous TiO₃, while temperatures exceeding 600°C promote rutile-like ordering .

Table 1: Thermal Decomposition Parameters and Outcomes

| Precursor | Temperature (°C) | Atmosphere | Phase Obtained | Crystallite Size (nm) |

|---|---|---|---|---|

| Ti(OH)₄ | 550 | O₂ | Amorphous | 5–10 |

| TiOSO₄ | 650 | Air | Rutile-like | 20–30 |

| Ti(C₂O₄)₂ | 700 | N₂ | Mixed-phase | 15–25 |

Sol-Gel Synthesis

The sol-gel method offers precise control over particle size and morphology, making it ideal for producing nanostructured TiO₃. This wet-chemical approach involves hydrolysis and polycondensation of titanium alkoxides followed by thermal treatment.

Hydrolysis and Condensation Mechanisms

Titanium tetraisopropoxide (TTIP) is a widely used precursor due to its high reactivity. Hydrolysis in acidic or basic media generates Ti–OH species, which condense to form a Ti–O–Ti network . The addition of chelating agents like acetic acid slows hydrolysis, enabling the formation of stable sols. Subsequent aging and drying yield gels that are calcined to produce crystalline TiO₃.

Impact of Doping on Phase Stability

Doping with elements like bismuth (Bi) alters the bandgap and stabilizes metastable TiO₃ phases. For instance, Bi-doped TiO₃ synthesized via chemical bath deposition exhibits a reduced bandgap (2.8–3.5 eV) and enhanced photocatalytic activity . The incorporation of Bi³⁺ ions into the TiO₂ lattice creates oxygen vacancies, facilitating the formation of TiO₃ under mild calcination conditions .

Hydrothermal and Solvothermal Techniques

Hydrothermal and solvothermal methods leverage high-pressure and high-temperature conditions to synthesize TiO₃ with tailored morphologies.

Hydrothermal Synthesis in Aqueous Media

In a typical procedure, titanium chloride (TiCl₃) is reacted with hydrogen peroxide (H₂O₂) in an autoclave at 150–200°C. The reaction proceeds via:

This method produces nanorods or nanotubes with high surface areas (~150 m²/g) .

Solvothermal Synthesis in Organic Media

Using non-aqueous solvents like ethanol or acetone allows higher reaction temperatures (up to 300°C), promoting crystallinity. For example, acetone acts as an oxygen source, enabling the direct oxidation of metallic titanium to TiO₃ nanorods .

Direct Oxidation Approaches

Direct oxidation of titanium metal or lower oxides provides a scalable route to TiO₃.

Gas-Phase Oxidation

Metallic titanium foil heated at 800–1000°C in an oxygen stream forms a TiO₃ surface layer. The kinetics follow the Deal-Grove model, where oxide growth is limited by oxygen diffusion through the TiO₂ intermediate layer .

Chemical Oxidation with H₂O₂

Immersion of titanium in 30% H₂O₂ at 80°C produces amorphous TiO₃ films. The process is pH-dependent, with alkaline conditions (pH 10–12) favoring thicker films (~500 nm) .

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for TiO₃ Synthesis

| Method | Advantages | Limitations | Typical Applications |

|---|---|---|---|

| Thermal Decomposition | Scalable, simple equipment | Poor morphology control | Bulk catalysts, pigments |

| Sol-Gel | Nanostructured products, dopability | Long processing time | Photocatalysts, sensors |

| Hydrothermal | High purity, crystallinity | High energy consumption | Nanomaterials, energy storage |

| Direct Oxidation | Rapid, cost-effective | Limited thickness control | Coatings, corrosion protection |

Recent Advances and Innovations

Recent studies focus on hybrid methods combining sol-gel and hydrothermal steps to achieve hierarchical TiO₃ structures. For example, bio-templating using plant extracts produces mesoporous TiO₃ with pore sizes tunable between 2–50 nm . Plasma-assisted oxidation has also emerged, enabling low-temperature (300°C) synthesis of crystalline TiO₃ films .

Chemical Reactions Analysis

Types of Reactions: Titanium trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form higher oxides such as titanium dioxide (TiO₂). This reaction typically requires an oxidizing agent and elevated temperatures.

Reduction: Reduction of this compound can produce lower oxides such as titanium monoxide (TiO).

Substitution: this compound can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups. These reactions usually require specific catalysts and controlled conditions.

Major Products: The major products formed from these reactions include various titanium oxides, each with distinct properties and applications .

Scientific Research Applications

Photocatalysis

TiO₂ is widely recognized for its photocatalytic properties, which allow it to facilitate chemical reactions in the presence of light. This property is exploited in various applications:

- Environmental Remediation : TiO₂ is used to degrade organic pollutants in water and air. It can break down harmful substances like volatile organic compounds (VOCs) and pesticides under UV light.

- Self-Cleaning Surfaces : Coatings containing TiO₂ can decompose organic dirt when exposed to sunlight, making surfaces self-cleaning.

| Application | Description | Key Benefits |

|---|---|---|

| Environmental Remediation | Degradation of pollutants in air/water | Reduces environmental toxicity |

| Self-Cleaning Surfaces | Coatings that decompose dirt | Low maintenance and cost-effective |

Pigments and Coatings

TiO₂ is extensively used as a white pigment in paints, coatings, plastics, and cosmetics due to its high refractive index and opacity.

- Pigmentation : Its ability to scatter light makes it ideal for creating bright white colors in various products.

- UV Protection : In sunscreens, TiO₂ serves as a physical UV filter, protecting the skin from harmful rays.

| Application | Description | Key Benefits |

|---|---|---|

| Pigmentation | White pigment in paints and plastics | High opacity and brightness |

| UV Protection | Active ingredient in sunscreens | Effective against UV radiation |

Biomedical Applications

The biomedical field has seen significant advancements with the use of TiO₂ due to its biocompatibility and photocatalytic properties.

Cancer Treatment

TiO₂ nanoparticles are being explored for their potential in photodynamic therapy (PDT) for cancer treatment. When activated by light, TiO₂ can produce reactive oxygen species (ROS) that induce apoptosis in cancer cells.

- Case Study : Research indicates that irradiated TiO₂ nanoparticles can selectively target lung and breast cancer cells, leading to cell death while sparing healthy tissue .

Antimicrobial Properties

TiO₂ exhibits strong antimicrobial activity, making it useful in medical devices and coatings.

- Application : Coatings on surgical instruments can reduce the risk of infection by killing bacteria upon contact .

| Application | Description | Key Benefits |

|---|---|---|

| Cancer Treatment | Use in photodynamic therapy | Targeted destruction of cancer cells |

| Antimicrobial Coatings | Coatings on medical devices | Reduces infection risk |

Energy Applications

TiO₂ plays a crucial role in energy conversion technologies.

Solar Cells

TiO₂ is utilized in dye-sensitized solar cells (DSSCs), where it acts as a semiconductor that converts sunlight into electricity.

- Efficiency Improvements : Recent innovations involve doping TiO₂ with other materials to enhance its light absorption capabilities .

Batteries

Titanium sub-oxides derived from TiO₂ are being studied for their applications in lithium-ion batteries due to their electrical conductivity and stability.

| Application | Description | Key Benefits |

|---|---|---|

| Solar Cells | Component in dye-sensitized solar cells | Renewable energy generation |

| Batteries | Conductive materials in lithium-ion batteries | Improved performance and longevity |

Mechanism of Action

Titanium trioxide can be compared with other titanium oxides such as titanium dioxide (TiO₂) and titanium monoxide (TiO):

Titanium Dioxide (TiO₂): Known for its high stability and wide range of applications, including as a pigment and in photocatalysis.

Titanium Monoxide (TiO): A black semiconducting solid used in specialized applications such as electronic devices.

Uniqueness: this compound stands out due to its specific properties, such as its high melting point and hardness, as well as its ability to act as a catalyst in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Titanium Oxides

Titanium Monoxide (TiO)

- Oxidation state : Ti⁺² .

- Appearance : Bronze-colored crystalline solid.

- Applications: Limited industrial use; primarily studied for its catalytic properties .

- Stability : Less stable than Ti₂O₃ and TiO₂, prone to oxidation .

Titanium Dioxide (TiO₂)

- Oxidation state : Ti⁺⁴ .

- Appearance : White powder (anatase/rutile forms) .

- Applications: Cosmetics and sunscreens: UV-blocking agent . Drug delivery: Nanomaterial carrier in medicine . Pigments: Widely used in paints, plastics, and coatings .

- Stability : Highly thermally and chemically stable .

Dititanium Trioxide (Ti₂O₃) vs. TiO₂

| Property | Ti₂O₃ | TiO₂ |

|---|---|---|

| Oxidation State | +3 | +4 |

| Color | Black/Dark | White |

| Electrical Conductivity | Conductive | Insulating (semiconductor) |

| Industrial Use | Electronics, ceramics | Cosmetics, pharmaceuticals, coatings |

| Thermal Stability | Moderate | High |

Key Insight : TiO₂ dominates industrial applications due to its versatility and stability, while Ti₂O₃ serves specialized roles in electronics .

Comparison with Non-Titanium Trioxides

Molybdenum Trioxide (MoO₃)

- Structure : Layered orthorhombic crystals.

- Applications : Catalyst in petroleum refining, component in composites .

- Comparison with Ti₂O₃ :

Aluminum Oxide (Al₂O₃)

- Structure : Hexagonal close-packed (corundum).

- Applications : Abrasives, insulators, catalysts.

- Comparison with Ti₂O₃ :

Iron Manganese Trioxide (FeMnO₃)

- Structure : Mixed-metal oxide with perovskite-like lattice.

- Applications : Magnetic materials, batteries.

- Comparison with Ti₂O₃: FeMnO₃ has multifunctional magnetic properties.

Research Findings and Data Tables

Physicochemical Properties of Titanium Oxides

| Compound | Molecular Formula | Density (g/cm³) | Melting Point (°C) | Bandgap (eV) |

|---|---|---|---|---|

| TiO | TiO | 4.9 | 1,750 | 0.9 |

| Ti₂O₃ | Ti₂O₃ | 4.5 | 1,900 | 2.0 |

| TiO₂ | TiO₂ | 4.2 | 1,843 | 3.0–3.2 |

Application Domains

| Compound | Electronics | Catalysis | Coatings | Biomedicine |

|---|---|---|---|---|

| TiO | Low | Moderate | Low | None |

| Ti₂O₃ | High | Low | Low | Emerging |

| TiO₂ | Moderate | High | High | High |

TiO₂'s broad applicability contrasts with Ti₂O₃'s niche uses .

Biological Activity

Titanium dioxide (TiO2) is a widely studied compound known for its diverse applications in various fields, including cosmetics, pharmaceuticals, and environmental science. This article focuses on the biological activity of TiO2, particularly its antimicrobial properties, cytotoxic effects on cancer cells, biocompatibility, and potential genotoxicity.

Overview of Titanium Dioxide

TiO2 occurs in three primary crystalline forms: anatase, rutile, and brookite. Each polymorph exhibits unique properties that influence its biological interactions. The compound is often utilized in nanostructured forms (nanoparticles) due to their enhanced surface area and reactivity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of TiO2 nanoparticles (NPs). For instance, a study synthesized TiO2 NPs using propolis extract and evaluated their antimicrobial activity against various bacterial strains. The results indicated significant inhibition zones against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with maximum zones of inhibition observed at concentrations of 100 µg/mL .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 16 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 17 |

Cytotoxicity Against Cancer Cells

TiO2 NPs have shown promising results in cancer treatment. A recent study reported that synthesized TiO2 NPs exhibited potent cytotoxicity against several human cancer cell lines, including liver (HepG-2), colon (Caco-2), and breast (MDA-MB-231) cancers. The half-maximal inhibitory concentration (IC50) values were found to be 8.5 µg/mL for HepG-2, 11.0 µg/mL for Caco-2, and 18.7 µg/mL for MDA-MB-231 cells .

Biocompatibility and Cellular Interactions

The biocompatibility of TiO2 is crucial for its application in biomedical fields. Research indicates that TiO2 can promote osteoblast differentiation and enhance alkaline phosphatase (ALP) expression in human fetal osteoblasts, suggesting its potential as a bioactive factor in bone tissue engineering . Additionally, TiO2 surfaces have been shown to support neural cell growth, making them suitable for neuroprosthetic applications .

Genotoxicity Concerns

Despite its beneficial properties, concerns regarding the genotoxicity of TiO2 NPs have emerged. Case studies conducted by the OECD highlighted the need for integrated approaches to assess the genotoxic potential of nano-TiO2. In vitro studies indicated that exposure to TiO2 NPs could lead to oxidative DNA damage and increased mutation frequency in alveolar cells . These findings underscore the importance of evaluating the safety profiles of nanomaterials.

Case Studies

- OECD Case Study on Genotoxicity : This study focused on the read-across approach to assess the genotoxicity of nano-TiO2, illustrating how integrated testing strategies can predict potential hazards associated with nanomaterials .

- In Vivo Studies : Research involving inhalation exposure to TiO2 NPs in animal models revealed that while larger particles were effectively cleared by macrophages, smaller nanoparticles could accumulate in tissues, leading to chronic inflammation and potential carcinogenic effects .

Q & A

Q. Basic: What are the recommended methods for synthesizing titanium trioxide (TiO₃) with high purity, and how can purity be validated?

Methodological Answer:

TiO₃ synthesis typically involves controlled oxidation of titanium precursors (e.g., TiCl₃) under high-temperature or hydrothermal conditions. For purity validation:

- Dissolution and Precipitation : Use hot concentrated sulfuric acid to dissolve TiO₃, followed by selective precipitation to isolate impurities .

- Spectroscopic Analysis : Employ inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify trace metal impurities .

- X-ray Diffraction (XRD) : Confirm crystallographic purity by matching diffraction patterns with reference databases.

Q. Basic: What characterization techniques are essential for confirming the structural and chemical identity of TiO₃?

Methodological Answer:

- X-ray Fluorescence (XRF) : Quantify elemental composition and detect unintended dopants .

- Raman Spectroscopy : Identify vibrational modes unique to TiO₃’s crystal structure (e.g., distinguishing it from TiO₂ or other polymorphs).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways under controlled atmospheres .

Q. Advanced: How can this compound be used to detect peroxides in solvents, and what are the limitations of this method?

Methodological Answer:

- Colorimetric Test : Dissolve TiO₃ in sulfuric acid to form a titanium sulfate solution. Add the test solvent; peroxides hydrolyze to form a yellow-orange complex. Compare absorbance at 450 nm against a calibration curve .

- Limitations : Sensitivity varies with peroxide type (e.g., polyperoxides vs. hydrogen peroxide). Validate results using complementary methods like iodometric titration .

Q. Advanced: How should researchers address contradictions in reported catalytic efficiencies of TiO₃ across studies?

Methodological Answer:

- Controlled Replication : Reproduce experiments under identical conditions (pH, temperature, precursor ratios) using protocols from multiple sources .

- Surface Area Normalization : Compare catalytic activity per unit surface area (measured via BET analysis) to eliminate morphology-driven discrepancies .

- Statistical Triangulation : Combine data from ICP-OES, XRF, and kinetic studies to isolate variables affecting efficiency .

Q. Advanced: What frameworks are recommended for assessing the environmental impact of TiO₃ nanoparticles in academic studies?

Methodological Answer:

- Life Cycle Analysis (LCA) : Track TiO₃’s environmental footprint from synthesis to disposal, including energy consumption and waste generation .

- Ecotoxicity Assays : Use standardized protocols (e.g., OECD Test Guidelines) to evaluate effects on aquatic organisms and soil microbiota.

- Exposure Modeling : Apply computational tools to predict nanoparticle dispersion and bioaccumulation in ecosystems .

Q. Advanced: How can large datasets on TiO₃’s physicochemical properties be managed to ensure reproducibility?

Methodological Answer:

- Data Triangulation : Cross-validate results using multiple techniques (e.g., XRD for crystallinity, SEM for morphology, and FTIR for surface chemistry) .

- Open-Source Repositories : Share raw data (e.g., crystallographic files, kinetic curves) in formats compatible with tools like CIF viewers or Python-based analysis libraries .

- Metadata Standardization : Document experimental parameters (e.g., humidity, stirring rate) in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. Advanced: What strategies mitigate risks when handling reactive TiO₃ precursors in laboratory settings?

Methodological Answer:

- Inert Atmosphere Synthesis : Use gloveboxes or Schlenk lines for air-sensitive precursors like titanium trichloride .

- Real-Time Monitoring : Implement Raman spectroscopy or gas sensors to detect unintended side reactions (e.g., peroxide formation during oxidation) .

- Waste Neutralization : Treat residual TiO₃ with alkaline solutions to precipitate inert titanium hydroxides before disposal .

Properties

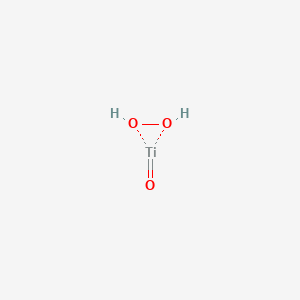

IUPAC Name |

hydrogen peroxide;oxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O2.O.Ti/c1-2;;/h1-2H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIVNMVWRDMSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OO.O=[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316491 | |

| Record name | Titanium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.881 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344-55-4 | |

| Record name | Titanium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.